N-(2-Benzamidoethyl)-N-ethylbenzamide
Description
N-(2-Benzamidoethyl)-N-ethylbenzamide (CAS 93638-45-0) is a benzamide derivative featuring a central nitrogen atom substituted with an ethyl group and a 2-benzamidoethyl moiety. The 2-benzamidoethyl group consists of a benzamide (benzoyl-linked amide) attached to an ethyl chain. This compound’s structure is characterized by dual benzamide functionalities, which may influence its physicochemical properties, metabolic stability, and biological interactions .
Properties
CAS No. |
93638-45-0 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[2-[benzoyl(ethyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-2-20(18(22)16-11-7-4-8-12-16)14-13-19-17(21)15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,19,21) |
InChI Key |
DBVWJWBFLXDLJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamidoethyl)-N-ethylbenzamide typically involves the acylation of ethylenediamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzamidoethyl)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-(2-Benzamidoethyl)-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Benzamidoethyl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N,N'-Carbonylbis(N-ethylbenzamide)
- Structural Features : A dimeric benzamide derivative with a urea (-NH-C(O)-NH-) linkage between two N-ethylbenzamide units.
- Key Differences : The urea bridge enhances hydrogen-bonding capacity, unlike the single nitrogen center in N-(2-Benzamidoethyl)-N-ethylbenzamide.
- Biological Activity : Exhibits antitumor activity against human breast cancer cell lines (MCF-7 and T47D), with superior efficacy to hydroxyurea .
- Synthesis : Prepared via reaction of N,N'-diethylurea with benzoyl chloride in tetrahydrofuran .
3-(Chloromethyl)-N-ethylbenzamide
- Structural Features : Contains a chloromethyl substituent on the benzene ring and an ethyl group on the amide nitrogen.
- Key Differences : The chloromethyl group introduces electrophilic reactivity, enabling applications in cross-coupling reactions, unlike the inert benzamidoethyl chain in the target compound.
- Applications : Used as a building block in pharmaceuticals (e.g., dopamine receptor ligands) and agrochemicals (e.g., pesticide precursors) .
5-OMe-BPAT (5-Methoxy-2-[N-(2-benzamidoethyl)-N-n-propylamino]tetralin)
- Structural Features: A tetralin-based compound with N-(2-benzamidoethyl) and N-propylamino substituents.
- Key Differences : The tetralin core confers affinity for dopamine receptors, while the target compound lacks this aromatic system.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : Features a hydroxyl and dimethyl group on the ethyl chain, creating an N,O-bidentate directing group.
- Key Differences : The hydroxyl group enables metal-catalyzed C–H bond functionalization, a property absent in the target compound.
- Applications : Used in catalytic reactions for synthesizing complex organic molecules .
Metabolic and Pharmacokinetic Comparisons
- N-Ethylbenzamide Derivatives :
- Metabolic Pathway : N-Ethylbenzamide undergoes hydrolysis to ethylamine and benzoic acid, which conjugates with glycine to form hippuric acid. Similar metabolism is expected for this compound, though the additional benzamidoethyl group may slow hydrolysis .
- Diethylbenzamide Analogs : N,N-Diethylbenzamide metabolizes similarly but requires an initial oxidative N-deethylation step before hydrolysis .
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